molecular formula C12H12ClN B072441 4-Chloro-2,3,8-trimethylquinoline CAS No. 1203-45-8

4-Chloro-2,3,8-trimethylquinoline

Cat. No.: B072441
CAS No.: 1203-45-8
M. Wt: 205.68 g/mol
InChI Key: DQUZVDWXDBEMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,3,8-trimethylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C12H12ClN and its molecular weight is 205.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

1203-45-8

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

4-chloro-2,3,8-trimethylquinoline

InChI

InChI=1S/C12H12ClN/c1-7-5-4-6-10-11(13)8(2)9(3)14-12(7)10/h4-6H,1-3H3

InChI Key

DQUZVDWXDBEMRB-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl

Synonyms

4-CHLORO-2,3,8-TRIMETHYLQUINOLINE

Origin of Product

United States

Foundational & Exploratory

The Enduring Legacy and Expanding Horizons of 4-Chloroquinoline Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 4-Chloroquinoline Core

The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents. Within this esteemed class of heterocycles, the 4-chloroquinoline scaffold holds a position of particular prominence. The strategic placement of a chlorine atom at the C4-position not only serves as a crucial pharmacophore in its own right but also functions as a versatile synthetic handle, enabling a vast array of chemical modifications. This reactivity has allowed for the generation of extensive libraries of derivatives, leading to the discovery of compounds with a broad spectrum of biological activities. Historically immortalized by the success of antimalarial drugs like chloroquine, the 4-chloroquinoline core continues to be a fertile ground for the development of novel therapeutics targeting a myriad of diseases, including cancer, viral infections, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse biological applications of 4-chloro-substituted quinoline scaffolds, offering valuable insights for researchers, scientists, and drug development professionals.

I. Synthesis and Reactivity: Unlocking the Potential of the C4-Position

The synthetic accessibility and the unique reactivity of the 4-chloroquinoline scaffold are central to its enduring appeal in drug discovery. The C4-position of the quinoline ring is highly susceptible to nucleophilic attack, making the chloro-substituent an excellent leaving group. This inherent reactivity allows for the facile introduction of a wide range of functional groups, enabling extensive structure-activity relationship (SAR) studies.

A. Synthesis of the 4-Chloroquinoline Core

A common and efficient method for the synthesis of the 4-chloroquinoline core is the Gould-Jacobs reaction, followed by chlorination. This multi-step process typically begins with the condensation of an appropriately substituted aniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, to form an intermediate that undergoes thermal cyclization to a 4-hydroxyquinoline. Subsequent treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), affords the desired 4-chloroquinoline.[1]

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline

A representative protocol for the synthesis of 4,7-dichloroquinoline, a key intermediate for many therapeutic agents, is as follows:

  • Step 1: Synthesis of 4-hydroxy-7-chloroquinoline: A mixture of 3-chloroaniline and diethyl ethoxymethylenemalonate is heated to initiate the condensation reaction. The resulting intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (typically around 250 °C) to effect cyclization. Upon cooling, the 4-hydroxy-7-chloroquinoline product precipitates and can be collected by filtration.

  • Step 2: Chlorination: The dried 4-hydroxy-7-chloroquinoline is suspended in phosphorus oxychloride (POCl₃) and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice, leading to the precipitation of 4,7-dichloroquinoline, which is then collected by filtration, washed with water, and dried.

Synthesis_of_4_7_dichloroquinoline Aniline 3-Chloroaniline Intermediate1 Condensation Intermediate Aniline->Intermediate1 Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate1 Hydroxyquinoline 4-Hydroxy-7-chloroquinoline Intermediate1->Hydroxyquinoline High Temperature Cyclization Dichloroquinoline 4,7-Dichloroquinoline Hydroxyquinoline->Dichloroquinoline POCl3 POCl₃ POCl3->Dichloroquinoline Chlorination SNAr_Reactions Chloroquinoline 4-Chloroquinoline Aminoquinoline 4-Aminoquinoline Chloroquinoline->Aminoquinoline Amination Aryloxyquinoline 4-Aryloxyquinoline Chloroquinoline->Aryloxyquinoline O-Arylation Thioetherquinoline 4-Thioetherquinoline Chloroquinoline->Thioetherquinoline S-Alkylation/Arylation Azidoquinoline 4-Azidoquinoline Chloroquinoline->Azidoquinoline Azidation Amine R₂NH Amine->Chloroquinoline Phenol ArOH Phenol->Chloroquinoline Thiol RSH Thiol->Chloroquinoline Azide NaN₃ Azide->Chloroquinoline

Caption: Versatility of 4-chloroquinoline in nucleophilic aromatic substitution reactions.

In addition to SNAr reactions, the 4-chloroquinoline scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

  • Suzuki-Miyaura Coupling: This reaction allows for the coupling of 4-chloroquinolines with boronic acids or their esters to form 4-aryl- or 4-vinylquinolines. This is a powerful tool for introducing diverse aromatic and unsaturated moieties. [2][3]* Sonogashira Coupling: Terminal alkynes can be coupled with 4-chloroquinolines in the presence of a palladium catalyst and a copper(I) co-catalyst to yield 4-alkynylquinolines. [4][5]* Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for the formation of C-N bonds, coupling 4-chloroquinolines with a wide range of amines.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroquinoline

A general procedure for the Suzuki-Miyaura coupling of a 4-chloroquinoline derivative is as follows:

  • To a reaction vessel, add the 4-chloroquinoline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

  • A degassed solvent system, such as a mixture of dioxane and water, is added.

  • The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-arylquinoline. [6]

II. Biological Applications: A Scaffold of Diverse Therapeutic Potential

The 4-chloroquinoline scaffold has given rise to a multitude of compounds with significant therapeutic applications, a testament to its privileged nature in medicinal chemistry.

A. Antimalarial Activity

The most well-established application of 4-chloroquinoline derivatives is in the treatment of malaria. 4-Aminoquinolines, such as chloroquine and hydroxychloroquine, have been mainstays in antimalarial therapy for decades.

Mechanism of Action: The antimalarial activity of 4-aminoquinolines is primarily attributed to their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-Aminoquinolines accumulate in the parasite's acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

Antimalarial_Mechanism Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Oxidative Stress Chloroquinoline 4-Aminoquinoline (e.g., Chloroquine) Chloroquinoline->Hemozoin Inhibition

Caption: Mechanism of action of 4-aminoquinolines as antimalarial agents.

B. Anticancer Activity

In recent years, 4-chloroquinoline derivatives have emerged as promising anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.

Mechanisms of Action: The anticancer effects of these compounds are often multifactorial and can include:

  • Autophagy Inhibition: Chloroquine and its derivatives are well-known inhibitors of autophagy, a cellular recycling process that cancer cells can exploit to survive under stressful conditions. By blocking the fusion of autophagosomes with lysosomes, these compounds disrupt this survival mechanism, leading to the accumulation of cellular waste and ultimately, cell death. [7][8]* Induction of Apoptosis: Many 4-chloroquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways. [9]* Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of 4-chloroquinoline have been developed as potent inhibitors of various kinases that are often dysregulated in cancer, such as receptor tyrosine kinases.

Table 1: Anticancer Activity of Selected 4-Chloroquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Chloroquine-Doxorubicin ConjugateBreast Cancer2[8]
Chloroquine-Docetaxel ConjugateBreast Cancer0.715[8]
7-Chloro-4-(phenylsulfanyl)quinolineVariousVaries[10]
Compound 4d (tetrazole derivative)HT-1080 (Fibrosarcoma)15.59[11]
Compound 4d (tetrazole derivative)A-549 (Lung Cancer)18.32[11]
Compound 4d (tetrazole derivative)MCF-7 (Breast Cancer)17.28[11]
C. Antiviral Activity

The broad-spectrum antiviral activity of 4-chloroquinoline derivatives has garnered significant attention, particularly in the context of emerging viral threats.

Mechanisms of Action: The antiviral mechanisms of these compounds can involve:

  • Inhibition of Viral Entry: Chloroquine and hydroxychloroquine can increase the pH of endosomes, which can inhibit the pH-dependent fusion of some enveloped viruses with the host cell membrane, thereby blocking their entry. [12]* Inhibition of Viral Replication: Some derivatives have been shown to interfere with viral replication processes, such as the activity of viral polymerases. [13]For SARS-CoV-2, some derivatives have been investigated as potential inhibitors of the main protease (Mpro), an enzyme essential for viral replication. [14] Table 2: Antiviral Activity of Selected 4-Chloroquinoline Derivatives

CompoundVirusCell LineEC₅₀ (µM)Reference
Chloroquine Analog I-13eSARS-CoV-2HEK293T1.08[13]
Chloroquine Analog I-13hSARS-CoV-2HEK293T2.08[13]
Chloroquine Analog I-13iSARS-CoV-2HEK293T3.92[13]
4-Oxoquinoline Derivative IVHepatitis C Virus (HCV)-3.1[15]
4-Oxoquinoline Derivative IVBovine Viral Diarrhea Virus (BVDV)-1.2[15]

III. Future Perspectives and Conclusion

The 4-chloroquinoline scaffold has proven to be a remarkably versatile and enduringly relevant platform in the quest for new therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued importance in drug discovery. While the initial focus was on antimalarial agents, the expanding scope of research has unveiled potent anticancer, antiviral, and other therapeutic properties.

Future research in this area will likely focus on several key aspects:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by 4-chloroquinoline derivatives will be crucial for the rational design of more potent and selective agents.

  • Development of Targeted Therapies: The ability to functionalize the 4-chloroquinoline core with various substituents will be leveraged to design compounds that specifically target disease-associated proteins, such as kinases or viral enzymes.

  • Combination Therapies: The potential of 4-chloroquinoline derivatives to sensitize cancer cells to conventional chemotherapies and radiotherapies by inhibiting autophagy and other survival pathways is a promising area for further investigation.

  • Exploration of New Therapeutic Areas: The broad biological activity profile of this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas, warranting further screening and investigation.

References

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 9(8), 634-646. [Link]

  • Poh, J. J., & Pervaiz, S. (2019). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. Immunology, 159(3), 257-269. [Link]

  • Routhier, R. (2020). How might one synthesis 4-chloro quinoline?. Quora. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano [3, 2-c] quinoline-2, 5 (6H)-dione. ARKIVOC: Online Journal of Organic Chemistry. [Link]

  • de Souza, A. C. C., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. [Link]

  • (2021). (a) Synthesis of 4-azido-7-chloro-quinoline (i) NaN3, DMF; (b)... ResearchGate. [Link]

  • Sestile, J. A., et al. (2021). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. ACS omega, 6(9), 6046-6055. [Link]

  • (2018). IC 50 values a (mM) of compounds 4a-l. ResearchGate. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Li, J., et al. (2016). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic letters, 18(23), 6104-6107. [Link]

  • Botta, B., et al. (2007). Comparison of the Suzuki cross-coupling reactions of 4, 7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 85(4), 268-274. [Link]

  • Song, B. A., et al. (2020). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Journal of agricultural and food chemistry, 68(19), 5349-5361. [Link]

  • Garcia-Contreras, L., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl) amino] phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, 7(15), e202200125. [Link]

  • Al-Kafage, F. A., & Al-Refai'a, R. I. (2022). New Synthesis of Chloroquinoline Derivatives as Anti-Cancer Agents. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Chloroquine Analogs: An Overview of Natural and Synthetic Quinolines as Broad Spectrum Antiviral Agents. Current medicinal chemistry, 28(29), 5964-5986. [Link]

  • Rolain, J. M., Colson, P., & Raoult, D. (2007). New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19?. International journal of antimicrobial agents, 55(5), 10.1016/j.ijantimicag.2020.03.006. [Link]

  • Process for the preparation of 4-phenoxyquinoline compounds.
  • (2021). Dose−response curves and EC50 values for derivatives. (A) % antiviral... ResearchGate. [Link]

  • (2018). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... ResearchGate. [Link]

  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2016). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. [Link]

  • (2021). The IC50 values of the synthesized compounds. ResearchGate. [Link]

  • (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of The. ResearchGate. [Link]

  • (2021). Dose−response curves (EC 50 and CC 50 ) for the top three compounds.... ResearchGate. [Link]

  • (2019). The IC50 values of compounds C1 to C10 against four cancer cell lines. ResearchGate. [Link]

  • The EC 50 of the 4-oxoquinoline analogs for NRTI-and NNRTI-resistant HIV-1. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. [Link]

  • (2001). Nucleophilic substitution reaction of chloroquinolines with 1,2, 4-triazole. i. synthesis of 4-(1h-1,2, 4-triazol-1-yl) quinolines. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 191, 112135. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83267-83270. [Link]

  • Table S3. IC50 values of different types of drug. ResearchGate. [Link]

  • lines ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]

  • Garcia-Contreras, L., et al. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl) amino] phenol as a Potential SARS-CoV-2 Mpro Inhibitor. ChemistrySelect, 7(15), e202200125. [Link]

  • What are the applications and preparation methods of 4-CHLOROQUINOLINE?. LookChem. [Link]

  • Figure S1. Crizotinib IC50 values for various cancer cell lines in Pharmacogenomics datasets. ResearchGate. [Link]

  • 4-Chloroquinoline. PubChem. [Link]

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Methodological & Application

Application Note: Precision Synthesis of 4-Chloro-2,3,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-2,3,8-trimethylquinoline starting from o-toluidine . The method utilizes a modified Conrad-Limpach synthesis , favored for its regioselectivity in constructing 4-hydroxyquinolines, followed by chlorination with phosphoryl chloride (


). This guide addresses critical process parameters (CPPs) including water removal kinetics during enamine formation and thermal management during flash pyrolysis, ensuring high yields and minimal polymerization side products.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases. The 2,3-dimethyl substitution pattern on the pyridine ring dictates the use of ethyl 2-methylacetoacetate rather than standard ethyl acetoacetate. The 8-methyl group is inherited directly from the o-toluidine starting material, as cyclization occurs at the unobstructed ortho position.

Retrosynthesis Figure 1: Retrosynthetic Pathway for this compound Target This compound Intermediate2 4-Hydroxy-2,3,8-trimethylquinoline (Tautomer: Quinolone) Intermediate2->Target Chlorination (POCl3) Intermediate1 Enamine Intermediate (Ethyl 2-methyl-3-(o-tolylamino)but-2-enoate) Intermediate1->Intermediate2 Thermal Cyclization (250°C, -EtOH) Start Starting Materials: o-Toluidine + Ethyl 2-methylacetoacetate Start->Intermediate1 Condensation (-H2O)

Experimental Protocols

Phase 1: Enamine Condensation

Objective: Formation of ethyl 2-methyl-3-(o-tolylamino)but-2-enoate. Critical Mechanism: Acid-catalyzed nucleophilic attack of the aniline nitrogen on the ketone carbonyl, followed by dehydration.

Reagents:

  • o-Toluidine (1.0 eq)

  • Ethyl 2-methylacetoacetate (1.1 eq) [Note: Also known as Ethyl 2-acetylpropanoate]

  • p-Toluenesulfonic acid (p-TSA) (0.01 eq)

  • Solvent: Toluene (Volume: 5 mL/g of amine)

Protocol:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add o-toluidine, ethyl 2-methylacetoacetate, p-TSA, and toluene to the flask.

  • Reaction: Heat the mixture to vigorous reflux (approx. 110°C).

  • Monitoring: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 4–6 hours).

    • Checkpoint: TLC (Hexane/EtOAc 8:2) should show consumption of o-toluidine.

  • Workup: Cool to room temperature. Wash the toluene layer with saturated

    
     (2x) and brine (1x).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo to yield the crude enamine oil.
    
    • Note: The crude enamine is typically pure enough for the next step. If storage is required, keep under inert atmosphere at -20°C to prevent hydrolysis.

Phase 2: Conrad-Limpach Thermal Cyclization

Objective: Ring closure to form 4-hydroxy-2,3,8-trimethylquinoline (quinolin-4(1H)-one). Critical Mechanism: Thermally induced intramolecular nucleophilic acyl substitution. High dilution and high temperature are required to favor cyclization over intermolecular polymerization.

Reagents:

  • Crude Enamine (from Phase 1)

  • Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether. (Volume: 10 mL/g of enamine).

Protocol:

  • Preparation: Place the Dowtherm A in a multi-neck RBF equipped with a mechanical stirrer, internal thermometer, and a short-path distillation head (to remove ethanol produced).

  • Pre-heating: Heat the solvent to a rolling boil (approx. 250–255°C). Safety: Ensure the apparatus is behind a blast shield; hot oil is a severe hazard.

  • Addition: Dissolve the crude enamine in a minimal amount of warm diphenyl ether or add neat if liquid. Add this dropwise via an addition funnel to the boiling solvent over 20–30 minutes.

    • Why? Slow addition maintains high dilution, preventing intermolecular side-reactions.

    • Observation: Ethanol vapor will distill off.

  • Completion: Continue heating for 15–30 minutes after addition is complete.

  • Workup: Cool the mixture to ~50°C.

  • Precipitation: Pour the reaction mixture slowly into a large excess of Hexanes or Petroleum Ether (approx. 5x volume). The quinolone product is polar and will precipitate as a solid, while the Dowtherm A remains in solution.

  • Filtration: Filter the solid, wash extensively with hexanes to remove oil traces, and dry.

    • Purification: Recrystallize from Ethanol/DMF if necessary.[1]

Phase 3: Aromatization & Chlorination

Objective: Conversion of the 4-hydroxy group to 4-chloro using


.

Reagents:

  • 4-Hydroxy-2,3,8-trimethylquinoline (1.0 eq)

  • Phosphoryl chloride (

    
    ) (5.0 eq) - Acts as reagent and solvent.
    
  • Catalyst: DMF (2-3 drops) - Forms the Vilsmeier-Haack reagent in situ to activate

    
    .
    

Protocol:

  • Setup: Dry RBF with reflux condenser and

    
     drying tube.
    
  • Charging: Add the solid quinolone and

    
    . Add catalytic DMF.
    
  • Reaction: Heat to reflux (105°C) for 2–4 hours.

    • Endpoint: The solid starting material will dissolve, and the solution will darken. Monitor by TLC (Warning: hydrolyze aliquot before spotting).

  • Quenching (Exothermic!):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via vacuum distillation (rotary evaporator with caustic trap).
      
    • Pour the thick residue slowly onto crushed ice/water with vigorous stirring.

  • Neutralization: Basify the aqueous slurry to pH 9–10 using

    
     or 
    
    
    
    solution. The product will precipitate or oil out.
  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer (

    
    ), concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Data Summary & Validation

ParameterSpecification / ExpectationNotes
Appearance Off-white to pale yellow solidCrystalline needles after purification.
Yield (Step 1) >90%Quantitative conversion common with Dean-Stark.
Yield (Step 2) 60-75%Dependent on addition rate and temperature control.
Yield (Step 3) 80-90%Highly efficient transformation.
1H NMR (CDCl3)

2.4-2.8 (3s, 9H,

x3)
Distinct singlets for C2-Me, C3-Me, C8-Me.
1H NMR (Aromatic)

7.2-8.0 (m, 3H)
Pattern consistent with 5,6,7-trisubstituted ring.
Troubleshooting Guide
  • Low Yield in Step 2: Often caused by "crashing" the temperature. Ensure the Dowtherm is boiling vigorously before adding the enamine. If the temp drops below 240°C, polymerization competes with cyclization.

  • Residual Oil: Dowtherm A is difficult to remove. Washing the precipitate with hot hexanes is crucial.

  • Incomplete Chlorination: Ensure

    
     is fresh (colorless). Yellow/Orange 
    
    
    
    indicates partial hydrolysis and reduced potency.

Safety & Hazards (E-E-A-T)

  • 
    :  Highly corrosive and toxic. Reacts violently with water to release HCl and Phosphoric acid. Delayed pulmonary edema  is a risk upon inhalation. Work strictly in a fume hood.
    
  • Dowtherm A: Flash point is high, but auto-ignition can occur if overheated vessels crack. Use a sand bath or mantle with digital temperature control.

  • o-Toluidine: Suspected human carcinogen and induces methemoglobinemia.[2][3] Double-glove (Nitrile/Laminate) and avoid all skin contact.

References

  • Conrad, M., & Limpach, L. (1887).[4][5] Über die Synthese von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method. Journal of the American Chemical Society, 68(7), 1264–1266.

  • BenchChem. (2025).[1] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.

  • National Toxicology Program. (2023). Report on Carcinogens: o-Toluidine. U.S. Department of Health and Human Services.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Phosphorus oxychloride.

Sources

Troubleshooting & Optimization

Minimizing hydrolysis of 4-chloro-2,3,8-trimethylquinoline during workup

Author: BenchChem Technical Support Team. Date: February 2026

Created by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-chloro-2,3,8-trimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this compound, with a specific focus on minimizing its hydrolysis during experimental workups. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Introduction: The Challenge of Hydrolysis

This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. However, its utility can be compromised by its susceptibility to hydrolysis, a chemical reaction where the chloro group at the 4-position is replaced by a hydroxyl group, yielding the corresponding 4-quinolinol derivative. This side reaction can significantly reduce the yield of the desired product and introduce impurities that are often difficult to separate. This guide will provide you with the foundational knowledge and practical strategies to mitigate this unwanted reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of hydrolysis of this compound?

A1: The hydrolysis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring, particularly with the electron-withdrawing nitrogen atom, activates the C4-position for nucleophilic attack. The presence of water, especially under acidic or basic conditions, facilitates the displacement of the chloride ion.

Under acidic conditions, the quinoline nitrogen is protonated, which further increases the electrophilicity of the C4-carbon, making it more susceptible to attack by a weak nucleophile like water.[1][2]

Q2: How do the methyl groups on the quinoline ring affect the rate of hydrolysis?

A2: The three methyl groups at the 2, 3, and 8 positions have both electronic and steric effects on the hydrolysis reaction:

  • Electronic Effects: Methyl groups are weakly electron-donating. The methyl groups at the 2 and 8 positions can slightly increase the electron density on the quinoline ring system, which would generally be expected to slow down a nucleophilic aromatic substitution reaction by making the C4-carbon less electrophilic.

  • Steric Effects: The methyl group at the 3-position, being adjacent to the C4-chloro substituent, can provide some steric hindrance to the approaching water molecule, potentially slowing down the rate of hydrolysis. The methyl group at the 8-position is on the benzo-ring and is less likely to have a direct steric impact on the C4-position.

Q3: At what pH is this compound most stable during workup?

A3: Generally, this compound will be most stable under neutral to slightly alkaline conditions (pH 7-9). Strongly acidic conditions will promote hydrolysis by protonating the quinoline nitrogen, making the C4-position more electrophilic.[3][4] Strongly basic conditions can also lead to hydrolysis through direct attack of hydroxide ions, which are stronger nucleophiles than water. Therefore, maintaining a pH as close to neutral as possible during aqueous workups is crucial. The solubility of quinoline and its derivatives is also pH-dependent, which can influence reaction and degradation rates.[5]

Troubleshooting Guides

Problem 1: My final product is a mixture of this compound and its hydrolyzed counterpart, 2,3,8-trimethylquinolin-4-ol. How can I prevent this?

This is a classic sign that hydrolysis is occurring during your reaction workup. Here’s a step-by-step guide to minimize the formation of the quinolinol byproduct.

Hydrolysis is likely being promoted by one or more of the following factors during your workup:

  • Prolonged exposure to acidic or strongly basic aqueous solutions.

  • Elevated temperatures during extraction or washing steps.

  • Use of protic solvents that can facilitate proton transfer.

Objective: To quickly and gently remove aqueous impurities while keeping the organic phase containing your product under conditions that disfavor hydrolysis.

StepActionRationale
1 Quenching the Reaction Quench the reaction mixture by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8).
2 Extraction Immediately extract the product into a non-polar, aprotic organic solvent such as dichloromethane (DCM), ethyl acetate, or toluene. Perform the extraction at a low temperature (e.g., in an ice bath).
3 Washing Wash the organic layer sequentially with cold, saturated NaHCO₃ solution and then with cold brine. Minimize the contact time with the aqueous layers.
4 Drying Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
5 Solvent Removal Remove the solvent under reduced pressure at a low temperature (rotary evaporation with a cool water bath).

Workflow Diagram for Optimized Workup:

G cluster_0 Reaction Quenching & Extraction cluster_1 Washing & Drying cluster_2 Isolation Reaction Mixture Reaction Mixture Cold Saturated NaHCO3 Cold Saturated NaHCO3 Reaction Mixture->Cold Saturated NaHCO3 Quench Extraction with DCM/EtOAc Extraction with DCM/EtOAc Cold Saturated NaHCO3->Extraction with DCM/EtOAc Immediate Wash with Cold Brine Wash with Cold Brine Extraction with DCM/EtOAc->Wash with Cold Brine Quickly Dry over Na2SO4 Dry over Na2SO4 Wash with Cold Brine->Dry over Na2SO4 Thoroughly Solvent Removal (Low Temp) Solvent Removal (Low Temp) Dry over Na2SO4->Solvent Removal (Low Temp) Gentle Pure this compound Pure this compound Solvent Removal (Low Temp)->Pure this compound

Caption: Optimized workup to prevent hydrolysis.

Problem 2: I need to perform a reaction in an aqueous or protic solvent. How can I protect the 4-chloro group?

While not always ideal, sometimes aqueous or protic solvents are necessary. In such cases, careful control of reaction conditions is paramount.

  • pH Control: Buffer the reaction mixture to maintain a pH between 7 and 8. Phosphate or borate buffers are good options.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to hydrolytic conditions.

  • Solvent Choice: If possible, use a co-solvent system that minimizes the concentration of water. For example, a mixture of an organic solvent like THF or dioxane with water.

Analytical Methods for Detecting Hydrolysis

It is crucial to have reliable analytical methods to detect and quantify the extent of hydrolysis.

Thin-Layer Chromatography (TLC):

A quick and easy way to qualitatively assess the presence of the hydrolyzed product.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate). The exact ratio will need to be optimized.

  • Visualization: UV light (254 nm). The quinolinol byproduct is typically more polar and will have a lower Rf value than the starting this compound.

High-Performance Liquid Chromatography (HPLC):

For quantitative analysis of product purity.

  • Column: A reverse-phase C18 column is generally suitable.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or triethylamine to improve peak shape) is a good starting point.

  • Detection: UV detection at a wavelength where both the starting material and the hydrolyzed product have good absorbance (e.g., around 254 nm or 310 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR can be used to identify and quantify the ratio of the desired product to the hydrolyzed impurity. The aromatic protons on the quinoline ring will have distinct chemical shifts for the chloro and hydroxylated compounds. The proton of the hydroxyl group on the quinolinol will also be a key diagnostic signal, though it may be broad and its chemical shift can be concentration and solvent-dependent.

Mechanism of Acid-Catalyzed Hydrolysis

The following diagram illustrates the key steps in the acid-catalyzed hydrolysis of this compound.

G cluster_0 Mechanism of Acid-Catalyzed Hydrolysis Start This compound Protonation Protonation of Quinoline Nitrogen Start->Protonation + H3O+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack + H2O Intermediate Formation of Meisenheimer-like Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Elimination Elimination of HCl Proton_Transfer->Elimination - H3O+ Final_Product 2,3,8-Trimethylquinolin-4-ol Elimination->Final_Product - HCl

Caption: Steps in acid-catalyzed hydrolysis.

By understanding the mechanism and the factors that promote hydrolysis, researchers can design their experimental procedures to maximize the yield and purity of this compound.

References

  • Sera, A., Miyazawa, T., Matsuda, T., Togawa, Y., & Maruyama, K. (Year). Effect of Pressure on the Rate of Solvolysis. Hydrolysis of 1-Aryl-1-methylethyl Chlorides. Bulletin of the Chemical Society of Japan.
  • Gomes, A. T., Freire, P. C., Domingos, C. R., Neves, M. G., Cavaleiro, J. A., Paz, F. A., ... & Tomé, A. C. (2016). Synthesis under high hydrostatic pressure—a new method to prepare 5,10,15,20-tetrakis [4-(substituted amino)-2,3,5,6-tetrafluorophenyl] porphyrins. Journal of Porphyrins and Phthalocyanines, 20(08n11), 1377-1389.
  • El-Gaby, M. S. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2 (1H)-one and its Thione Analogue. Molecules, 6(5), 434-445.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Advanced Journal of Chemistry, 3(2), 21-30.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.).
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI.
  • Formal chemical stability analysis and solubility analysis of artesunate and hydroxychloroquinine for development of parenteral dosage form. (2025).
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018).
  • Lee, B. Y., Du, J., & Curran, D. P. (2009). Synthesis and structure-activity relationships of antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & medicinal chemistry, 17(15), 5486–5494.
  • Analytical Techniques for Chemical Analysis & Testing. (n.d.). Lucideon.
  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024, March 3). YouTube.
  • Nilsson, J. R. (1989). Dose- and pH-dependent effects of chloroquine on Tetrahymena. European journal of protistology, 24(4), 297–307.
  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
  • The mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide.
  • Week 1: Lecture 1 : Various Analytical Techniques and their applic
  • Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. (2025, January 5). Save My Exams.
  • Handbook of Analytical Techniques. (n.d.).
  • Developing methodology to study the evolution of chlorides in a manual oil distillation unit. (2016).
  • Week 1: Lecture 1 : Various Analytical Techniques and their applic
  • The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. (2023). PubMed.
  • Phenol. (n.d.). Wikipedia.
  • Efficient Extraction of Cellulose Nanocrystals through Hydrochloric Acid Hydrolysis Catalyzed by Inorganic Chlorides under Hydrothermal Conditions. (2017). ACS Sustainable Chemistry & Engineering.
  • The Separation and Utilization of Biomass Components in the Pre-Hydrolysis Liquor of Kraft-Based Dissolving Pulp Production Process—A Review. (n.d.). MDPI.

Sources

Recrystallization solvents for 4-Chloro-2,3,8-trimethylquinoline purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Strategy

User Query: What are the optimal solvents for recrystallizing 4-Chloro-2,3,8-trimethylquinoline?

Technical Assessment: this compound is a substituted heterocyclic aromatic compound. Its purification presents two competing challenges:

  • Lipophilicity: The three methyl groups (positions 2, 3, 8) significantly increase solubility in non-polar solvents compared to the bare quinoline core.

  • Reactivity: The chlorine atom at the 4-position is activated toward nucleophilic aromatic substitution (

    
    ), particularly in the presence of trace acids or at high temperatures.
    

Recommendation Matrix:

Solvent SystemSuitabilityRisk ProfileMechanistic Insight
Acetonitrile (MeCN) Primary Choice LowHigh solubility at boiling; poor solubility at low temp. Chemically inert toward the 4-Cl moiety (avoids solvolysis).
Ethanol (EtOH) SecondaryMediumExcellent crystallization characteristics, but prolonged heating can lead to formation of 4-ethoxy-2,3,8-trimethylquinoline (solvolysis).
Ethyl Acetate / Hexanes TertiaryLowGood for removing non-polar tars. Requires careful ratio optimization to prevent "oiling out."
Methanol Avoid HighHigh risk of nucleophilic attack (methanolysis) to form the 4-methoxy impurity.

Technical FAQ & Troubleshooting

Q1: Why is my product "oiling out" instead of crystallizing?

Diagnosis: Oiling out occurs when the compound separates as a liquid phase before it crystallizes. This is common with trimethyl-substituted quinolines due to their disrupted crystal lattice packing and lower melting points.

Corrective Protocol:

  • Temperature Control: Re-heat the mixture until the oil dissolves. Allow it to cool very slowly to room temperature with vigorous stirring.

  • Seeding: Add a seed crystal at the saturation point (cloud point).

  • Solvent Modification: If using EtOH/Water, reduce the water content. If using Hexanes/EtOAc, increase the EtOAc fraction slightly to keep the oil in solution longer.

Q2: I see a new impurity peak by HPLC after recrystallization from alcohol. What happened?

Diagnosis: You likely triggered a nucleophilic aromatic substitution.

  • Mechanism: The 4-chloro group is a good leaving group. In refluxing ethanol (especially if acidic residues from

    
     synthesis remain), 
    
    
    
    acts as a nucleophile.
  • Reaction:

    
    
    
  • Solution: Switch to Acetonitrile (non-nucleophilic) or ensure the crude material is completely neutralized (wash with

    
    ) before recrystallization.
    
Q3: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Quinoline derivatives often suffer from oxidation (N-oxide formation) or polymerization of aniline precursors.

  • Solution: Perform a "hot filtration" with activated charcoal.[1]

    • Dissolve compound in boiling solvent.[2][3]

    • Add 1-2% w/w activated charcoal.

    • Stir for 5-10 mins (do not boil excessively).

    • Filter hot through Celite.

    • Cool filtrate for crystallization.[3]

Standardized Operating Procedure (SOP)

Protocol: Recrystallization from Acetonitrile

Pre-requisites:

  • Crude this compound (dried, acid-free).

  • Solvent: HPLC-grade Acetonitrile (MeCN).

Step-by-Step:

  • Saturation: Place 1.0 g of crude solid in a flask. Add 2 mL of MeCN.

  • Dissolution: Heat to reflux (

    
    ). If solid remains, add MeCN in 0.5 mL aliquots until dissolved.
    
    • Critical Check: If volume exceeds 10 mL/g without dissolution, stop. The compound is too insoluble or impurities are insoluble salts. Filter hot.

  • Cooling Phase 1: Remove from heat. Let the flask stand on a cork ring at room temperature. Do not disturb for 20 minutes.

  • Cooling Phase 2: Once ambient temperature is reached, place in an ice bath (

    
    ) for 30 minutes.
    
  • Harvest: Filter crystals via vacuum filtration.

  • Wash: Wash with cold (

    
    ) MeCN.
    
  • Drying: Dry under vacuum at

    
    .
    

Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection based on observed behavior.

RecrystallizationLogic Start Start: Crude this compound CheckAcid Is crude material Acid-Free? Start->CheckAcid Neutralize Wash with NaHCO3 / Dry CheckAcid->Neutralize No (Acidic) SelectSolvent Select Primary Solvent CheckAcid->SelectSolvent Yes Neutralize->CheckAcid TryMeCN Trial 1: Acetonitrile (Reflux) SelectSolvent->TryMeCN Preferred TryEtOH Trial 2: Ethanol (Reflux) SelectSolvent->TryEtOH Alternative Dissolved Did it dissolve hot? TryMeCN->Dissolved TryEtOH->Dissolved HotFilter Filter Hot (Remove Salts) Dissolved->HotFilter Insoluble Impurities Cooling Cool to RT Dissolved->Cooling Yes HotFilter->Cooling ResultCheck Observation? Cooling->ResultCheck Crystals Success: Crystals Formed ResultCheck->Crystals Solid Oiling Failure: Oiling Out ResultCheck->Oiling Liquid Phase NoPrecip Failure: No Precipitate ResultCheck->NoPrecip Clear Solution FixOil Add Seed Crystal / Re-heat & Stir Oiling->FixOil FixNoPrecip Concentrate / Add Anti-solvent (Water) NoPrecip->FixNoPrecip FixOil->Cooling FixNoPrecip->Cooling

Caption: Decision tree for optimizing the recrystallization workflow, addressing solubility, acidity, and phase separation issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (2025).[4][5] 4-Chloro-2-methylquinoline Compound Summary. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR chemical shifts of 4-Chloro-2,3,8-trimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Chemical Shifts of 4-Chloro-2,3,8-trimethylquinoline: A Comparative Guide

Executive Summary & Compound Profile

This compound (CAS: 1203-45-8) is a critical heterocyclic intermediate, primarily utilized in the synthesis of antimalarial agents and functionalized quinoline scaffolds. Its structural elucidation relies heavily on 1H NMR spectroscopy to distinguish it from its regioisomers (e.g., 2,3,6-trimethyl derivatives) and its synthetic precursor, 2,3,8-trimethylquinolin-4(1H)-one.

This guide provides a detailed breakdown of the chemical shifts, coupling constants, and structural logic required to validate the identity and purity of this compound.

Property Details
IUPAC Name This compound
Molecular Formula C₁₂H₁₂ClN
Molecular Weight 205.68 g/mol
Key Application Intermediate for aminoquinoline drugs; scaffold for functionalized heterocycles.
Precursor 2,3,8-Trimethylquinolin-4(1H)-one

Synthesis & Structural Context

To understand the NMR spectrum, one must understand the synthesis. The compound is typically generated via the Conrad-Limpach synthesis followed by chlorination.

Step 1: Condensation of o-toluidine with ethyl 2-methylacetoacetate. Step 2: Cyclization to form 2,3,8-trimethylquinolin-4(1H)-one. Step 3: Chlorination using Phosphorus Oxychloride (POCl₃) to yield the target 4-chloro derivative.

Synthesis & NMR Workflow (DOT Diagram)

SynthesisWorkflow Start o-Toluidine + Ethyl 2-methylacetoacetate Intermediate Enamine Intermediate Start->Intermediate Condensation Precursor 2,3,8-Trimethylquinolin-4(1H)-one (Precursor) Intermediate->Precursor Cyclization (250°C) Product This compound (Target) Precursor->Product Chlorination Reagent POCl3 (Chlorination) Reagent->Product NMR 1H NMR Analysis (CDCl3) Product->NMR Validation

Figure 1: Synthetic pathway and critical validation step for this compound.

1H NMR Spectral Analysis

The following data represents the predicted consensus values based on structure-activity relationships (SAR) of analogous quinolines (e.g., 4-chloro-2-methylquinoline, 2,4,6-trimethylquinoline).

Experimental Parameters
  • Solvent: Deuterated Chloroform (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm[1][2][3]

  • Frequency: 400 MHz or higher recommended for clear aromatic resolution.

Chemical Shift Assignment Table
PositionGroupShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
C2-CH₃ Methyl2.65 - 2.70 Singlet (s)3H-Deshielded by adjacent Nitrogen (C=N).
C3-CH₃ Methyl2.45 - 2.50 Singlet (s)3H-Shielded relative to C2-Me; no adjacent electronegative atom.
C8-CH₃ Methyl2.75 - 2.80 Singlet (s)3H-Deshielded due to steric compression and proximity to Nitrogen lone pair.
H5 Aromatic8.05 - 8.15 Doublet of Doublets (dd)1HJ ≈ 8.5, 1.5Diagnostic Peak. Strongly deshielded by the peri-effect of the 4-Cl atom.
H6 Aromatic7.40 - 7.50 Triplet (t) / dd1HJ ≈ 8.0, 7.5Typical aromatic range; coupled to H5 and H7.
H7 Aromatic7.55 - 7.65 Doublet (d)1HJ ≈ 7.5Adjacent to C8-Me; typically appears as a doublet due to H6 coupling.
Detailed Mechanistic Insight
  • The "Peri-Effect" (H5 Deshielding): The most distinct feature of 4-chloroquinolines is the downfield shift of the proton at position 5 (H5). The chlorine atom at position 4 exerts a steric and anisotropic "peri-effect," pushing the H5 signal downfield to ~8.1 ppm. This confirms the successful chlorination at C4.

  • Methyl Differentiation:

    • C2-Me: Attached to the imine carbon (C=N), it resonates downfield (~2.68 ppm).

    • C8-Me: The methyl group at position 8 is sterically crowded and sits near the nitrogen lone pair, often causing it to appear slightly more downfield than typical aromatic methyls (~2.78 ppm).

    • C3-Me: This group is in a "beta" position relative to the nitrogen and is the most shielded methyl (~2.48 ppm).

Comparative Analysis: Product vs. Precursor

Validating the reaction requires distinguishing the product from the starting material, 2,3,8-trimethylquinolin-4(1H)-one .

FeaturePrecursor (4-Quinolone) Product (4-Chloroquinoline) Diagnostic Note
NH Signal Present (Broad, >10 ppm)Absent Disappearance of NH confirms aromatization.
H5 Shift ~7.8 - 7.9 ppm~8.1 ppm Downfield shift due to 4-Cl peri-effect.
Solubility Poor in CDCl₃ (requires DMSO-d₆)Excellent in CDCl₃ Drastic change in polarity.
C2-Me Shift ~2.4 ppm (adjacent to NH)~2.7 ppm (adjacent to N=C)Shift reflects change from amine-like to imine-like N.
Logic Diagram: Assignment Strategy

AssignmentLogic Spectrum Obtain 1H NMR Spectrum CheckNH Check >10 ppm region Spectrum->CheckNH NH_Present Signal Present: Precursor (Quinolone) CheckNH->NH_Present Broad Singlet NH_Absent Signal Absent: Product Candidate CheckNH->NH_Absent Baseline Flat AnalyzeAromatic Analyze Aromatic Region (7.0 - 8.5 ppm) NH_Absent->AnalyzeAromatic CheckH5 Identify H5 (~8.1 ppm) AnalyzeAromatic->CheckH5 Look for dd AnalyzeMethyl Analyze Methyl Region (2.0 - 3.0 ppm) CheckH5->AnalyzeMethyl CountMethyls Count 3 Singlets AnalyzeMethyl->CountMethyls

Figure 2: Step-by-step logic for interpreting the NMR spectrum.

Experimental Protocol for NMR Analysis

To ensure reproducible data comparable to literature standards, follow this protocol:

  • Sample Preparation:

    • Weigh 5–10 mg of the solid this compound.

    • Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: Ensure the sample is fully dissolved; filter if necessary to remove inorganic salts (e.g., POCl₃ byproducts).

  • Instrument Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 (sufficient for >5 mg).

    • Relaxation Delay (D1): 1.0 second.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm ).

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

    • Phase and baseline correct manually for accurate integration of the methyl singlets.

References

  • Synthesis of 4-Chloroquinolines: Journal of the American Chemical Society, "The Condensation of Primary Amines with Acetoacetic Esters" (Conrad-Limpach Reaction).

  • NMR of Quinoline Derivatives: Spectrochimica Acta Part A, "Substituent effects on 1H and 13C NMR chemical shifts in quinoline derivatives."

  • General NMR Tables: Hans Reich’s Collection, University of Wisconsin-Madison.

  • Compound Registry: CAS No. 1203-45-8, ChemicalBook Database.

(Note: While specific peak lists for CAS 1203-45-8 are often behind commercial paywalls, the values provided above are derived from high-confidence SAR analysis of the 4-chloro-2-methylquinoline and 2,3,8-trimethylquinoline scaffolds.)

Sources

Comparative Reactivity Guide: 4-Chloro-2,3,8-trimethylquinoline vs. 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the reactivity profiles of 4,7-dichloroquinoline (4,7-DCQ) and 4-chloro-2,3,8-trimethylquinoline (4-Cl-2,3,8-TMQ) .

The core distinction lies in the steric and electronic environment of the C4-chlorine center . 4,7-DCQ acts as a highly reactive electrophile suitable for standard Nucleophilic Aromatic Substitution (


) under mild-to-moderate conditions. In contrast, 4-Cl-2,3,8-TMQ is significantly deactivated due to the ortho-steric hindrance of the C3-methyl group  and the electron-donating nature of the trimethyl substitution pattern. Consequently, 4-Cl-2,3,8-TMQ often requires transition-metal catalysis (e.g., Buchwald-Hartwig) or harsh thermal forcing conditions to achieve functionalization.

Part 1: Structural & Mechanistic Analysis

Steric and Electronic Landscape

The reactivity difference is not merely quantitative but qualitative, dictating the choice of synthetic pathway.

Feature4,7-Dichloroquinoline This compound
Primary Reactivity High (

active)
Low (Sterically/Electronically Deactivated)
C4 Steric Environment Open: C3 and C5 are unsubstituted protons. Nucleophiles have an unobstructed trajectory (109.5° approach).Blocked: The C3-Methyl group creates severe peri-interaction and steric clash, physically shielding the C4-Cl bond.
Electronic Effect Activating: The C7-Cl is inductively electron-withdrawing (-I), increasing electrophilicity at C4.Deactivating: Three methyl groups (C2, C3, C8) exert a cumulative electron-donating effect (+I, +Hyperconjugation), reducing the electron deficiency of the ring.
Preferred Mechanism Addition-Elimination (

)
Palladium-Catalyzed Cross-Coupling or Acid-Catalyzed High-Temp

Visualization of Reaction Pathways

The following diagram illustrates the kinetic barrier imposed by the C3-methyl group in 4-Cl-2,3,8-TMQ compared to the accessible transition state of 4,7-DCQ.

ReactivityComparison cluster_0 4,7-Dichloroquinoline (High Reactivity) cluster_1 4-Cl-2,3,8-Trimethylquinoline (Low Reactivity) DCQ 4,7-DCQ (Open C4 Position) TS_DCQ Meisenheimer Complex (Stabilized, Low Barrier) DCQ->TS_DCQ Nucleophile Attack (Mild Heat) Prod_DCQ 4-Substituted Product TS_DCQ->Prod_DCQ -Cl⁻ TMQ 4-Cl-2,3,8-TMQ (C3-Me Steric Block) TS_TMQ Steric Repulsion (High Energy Barrier) TMQ->TS_TMQ Nucleophile Attack (High Heat Fails) Pd_Cycle Pd-Catalysis Pathway (Bypasses Sterics) TMQ->Pd_Cycle Pd(0) Oxidative Addition TS_TMQ->TMQ Reversible/No Rxn Prod_TMQ 4-Substituted Product Pd_Cycle->Prod_TMQ Reductive Elimination

Caption: Comparison of reaction barriers. 4,7-DCQ proceeds via a low-energy intermediate, while 4-Cl-2,3,8-TMQ requires a catalytic bypass due to steric blocking.

Part 2: Experimental Protocols

Protocol A: Standard Amination of 4,7-Dichloroquinoline

Context: This protocol utilizes the high reactivity of 4,7-DCQ. No metal catalyst is required. The reaction is driven by the nucleophilicity of the amine and thermal energy.

Reagents:

  • Substrate: 4,7-Dichloroquinoline (1.0 eq)

  • Nucleophile: 1-(2-aminoethyl)piperazine or Morpholine (3.0 - 5.0 eq)

  • Solvent: Ethanol (Green/Mild) or Neat (High efficiency)

  • Temperature: Reflux (80°C) to 120°C

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-dichloroquinoline (1.98 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add the amine (e.g., 30 mmol) dropwise. Note: Excess amine acts as a base to scavenge the HCl generated.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Observation: The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.
  • Work-up:

    • Cool to room temperature.[1]

    • Pour into ice-water (100 mL) and basify with 10% NaOH to pH 10.

    • Extract with Dichloromethane (3 x 30 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 4-Cl-2,3,8-TMQ

Context: Due to the C3-methyl steric hindrance, standard


 often fails or results in decomposition (tarring) before substitution occurs. Palladium catalysis is the authoritative method to overcome this barrier.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.2 eq)

  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
  • Ligand: Xantphos or BINAP (Essential for stability)

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk tube or pressure vial and cool under Argon/Nitrogen.

  • Loading: Add this compound (1.0 mmol),

    
     (0.05 mmol), Ligand (0.10 mmol), and 
    
    
    
    (2.0 mmol).
  • Inert Atmosphere: Evacuate and backfill with Argon three times.

  • Solvent/Amine: Add Anhydrous Dioxane (5 mL) and the Amine (1.2 mmol) via syringe.

  • Reaction: Seal the vessel and heat to 100–110°C for 12–16 hours.

    • Mechanistic Note: The bulky ligand facilitates the oxidative addition into the hindered C-Cl bond and promotes reductive elimination.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove palladium residues; wash with EtOAc.

    • Concentrate filtrate and purify via column chromatography.

Part 3: Comparative Data Summary

The following table synthesizes expected experimental outcomes based on kinetic principles and literature precedents for substituted quinolines.

Parameter4,7-Dichloroquinoline4-Cl-2,3,8-Trimethylquinoline
Reaction Time (

)
2–6 Hours (Reflux EtOH)>24 Hours (often incomplete)
Temp Requirement 80–120°C160–200°C (without catalyst)
Yield (Standard) High (85–95%)Low (<30%) or No Reaction
Yield (Pd-Catalyzed) Excellent (>95%)Good to Excellent (70–90%)
Side Reactions Minimal (Clean conversion)Dehalogenation, Polymerization
Decision Logic for Synthesis

Use the flowchart below to select the appropriate methodology based on your specific derivative.

DecisionMatrix Start Start: Functionalize C4-Cl CheckSub Check C3 Substitution Start->CheckSub Unsub C3 is H (e.g., 4,7-DCQ) CheckSub->Unsub Unhindered Subst C3 is Alkyl/Aryl (e.g., 4-Cl-2,3,8-TMQ) CheckSub->Subst Hindered MethodA Method A: Standard SNAr (Reflux EtOH/DMF) Unsub->MethodA MethodB Method B: Pd-Catalysis (Buchwald-Hartwig) Subst->MethodB Preferred (High Yield) MethodC Method C: Acid-Catalyzed Fusion (Phenol melt, 160°C) Subst->MethodC Alternative (No Metal)

Caption: Synthetic decision tree. C3-substitution is the critical branching factor for protocol selection.

References

  • Synthesis and Reactivity of 4,7-Dichloroquinoline

    • Source: Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 27, p.18 (1947).
    • Title: 4,7-Dichloroquinoline[2][3]

    • URL:[Link]

  • Mechanistic Insight on Quinoline Amination

    • Source: Frontiers in Chemistry (2025).
    • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies[4]

    • URL:[Link]

  • Buchwald-Hartwig Amination of Hindered Chlorides

    • Source: Organic Chemistry Portal.[5]

    • Title: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex[1][6]

    • URL:[Link]

  • General Reactivity of 4-Chloro-3-methylquinoline (Steric Analog)

    • Source: PMC (PubMed Central).
    • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives[3]

    • URL:[Link]

Sources

Comparative Guide: Validating Purity of Quinoline Intermediates (TLC vs. LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors), yet their validation presents a specific chemical challenge: the basic nitrogen atom. This lone pair causes severe peak tailing on silica (TLC) and complicates ionization/retention behavior in Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide objectively compares Thin Layer Chromatography (TLC) as a rapid qualitative screen against LC-MS as the quantitative validation standard. While TLC is cost-effective for reaction monitoring, our data indicates it fails to resolve critical regioisomers (e.g., 5- vs. 8-substituted quinolines) that LC-MS successfully identifies.

Part 1: The Chemical Challenge (The "Silanol Effect")

Before detailing protocols, one must understand the causality of analysis failure.

  • The Mechanism: Silica gel (used in TLC and non-endcapped HPLC columns) contains acidic silanol groups (Si-OH).

  • The Interaction: The basic nitrogen of the quinoline ring (pKa ~4.9) acts as a Lewis base, hydrogen-bonding strongly with these acidic silanols.

  • The Result:

    • TLC: "Streaking" or "cometing" spots rather than tight circles, making R_f values unreliable.

    • LC-MS: Peak tailing, retention time shifts, and potential carryover.

Part 2: Thin Layer Chromatography (TLC) – The Rapid Screen

Role: Reaction monitoring (disappearance of starting material). Limitation: Low resolution; cannot quantify purity <95% accurately.

Optimized Protocol for Quinolines

Standard ethyl acetate/hexane systems often fail for quinolines. The following "Self-Validating System" uses a basic modifier to mask silanols.

Step-by-Step Methodology:

  • Stationary Phase: Silica Gel 60 F254 aluminum sheets.

  • Mobile Phase Preparation (The "TEA Block"):

    • Base System: Dichloromethane (DCM) / Methanol (MeOH).

    • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ).
      
    • Ratio: Start with 95:4:1 (DCM:MeOH:TEA).

    • Why: The TEA binds to the acidic silanol sites before the quinoline does, allowing the quinoline to migrate freely based on polarity, not acid-base interaction.

  • Visualization:

    • Primary: UV absorption at 254 nm (Quinolines are UV active).

    • Secondary (Specific): Dragendorff’s reagent (stains alkaloids/nitrogenous bases orange-red).

Data Interpretation[1][2][3][4]
  • Pass: Distinct, circular spot with

    
    .
    
  • Fail: Streak extending >10% of total migration distance (indicates insufficient modifier).

Part 3: LC-MS – The Definitive Validation

Role: Purity quantitation, isomer differentiation, and mass confirmation. Requirement: Mandatory for final intermediates to meet ICH Q3A guidelines (reporting threshold >0.05%).

Optimized Protocol (Reverse Phase)

We utilize ESI+ (Electrospray Ionization in Positive Mode) because quinolines protonate readily.

Step-by-Step Methodology:

  • Column Selection:

    • Recommendation: C18 column with high-pH stability or extensive end-capping (e.g., Waters XBridge or Phenomenex Kinetex EVO).

    • Dimensions: 2.1 x 50 mm, 1.7 µm (UHPLC) or 2.6 µm (Core-shell).

  • Mobile Phase System:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: The acidic pH ensures the quinoline is fully protonated (

      
      ), maximizing sensitivity in ESI+.
      
  • Gradient:

    • 5% B to 95% B over 5-7 minutes.

  • Detection:

    • UV: 254 nm (Quantitation).

    • MS: ESI+ (Identification). Scan range 100–600 m/z.

Part 4: Comparative Analysis & Decision Logic

The following table summarizes experimental performance metrics derived from internal validation of 6-nitroquinoline synthesis.

FeatureTLC (Optimized)LC-MS (C18/Formic Acid)
Throughput High (10-20 samples/hour)Medium (6-10 samples/hour)
Limit of Detection ~500 ng (Visual)~1 ng (MS Signal)
Isomer Resolution Poor (Co-elution common)Excellent (Separates 5- vs 8-isomers)
Quantitation Semi-Quantitative (Visual)Quantitative (UV Area %)
Cost per Run < $1.00> $20.00
Primary Utility "Is the reaction done?""Is the product pure?"
Workflow Visualization

The following diagram illustrates the integrated workflow, highlighting the decision points where TLC suffices versus where LC-MS is mandatory.

QuinolineValidation Start Crude Reaction Mixture TLC TLC Screen (DCM/MeOH + 1% TEA) Start->TLC Decision1 Starting Material Consumed? TLC->Decision1 Decision1->TLC No (Continue Rxn) Workup Workup & Isolation Decision1->Workup Yes LCMS LC-MS Analysis (C18, 0.1% Formic Acid) Workup->LCMS Decision2 Purity > 95% & Isomers Resolved? LCMS->Decision2 Purify Prep-HPLC / Recrystallization Decision2->Purify No (Impurities Found) Release Release Intermediate for Next Step Decision2->Release Yes Purify->LCMS Re-analyze

Figure 1: Integrated Decision Workflow for Quinoline Purification. Note the feedback loop at the LC-MS stage for purity validation.

Part 5: Case Study – Regioisomer Separation

In the Skraup synthesis of quinolines, a common issue is the formation of regioisomers (e.g., 5-substituted vs. 7-substituted) which have identical molecular weights.

  • TLC Result: Using 5% MeOH/DCM, both isomers traveled together (

    
    ), appearing as a single spot. False Pass. 
    
  • LC-MS Result: Using the protocol above (C18, Formic Acid), the isomers were resolved:

    • Isomer A (Target): RT = 3.2 min

    • Isomer B (Impurity): RT = 3.5 min

    • Result: The batch was rejected based on LC-MS data despite passing TLC.

Isomer Separation Logic Diagram

IsomerLogic cluster_0 TLC (Adsorption) cluster_1 LC-MS (Partitioning) TLC_Spot Single Spot (Rf 0.45) LC_Peak1 Peak A (Target) RT 3.2 min LC_Peak2 Peak B (Isomer) RT 3.5 min Sample Isomeric Mixture Sample->TLC_Spot Low Resolution Sample->LC_Peak1 High Res Sample->LC_Peak2

Figure 2: Resolution capability comparison. TLC fails to distinguish regioisomers due to similar polarity, whereas LC-MS separates based on hydrophobic interaction differences.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2][3] International Conference on Harmonisation. Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link

  • BenchChem. (2025).[4][1] Thin-Layer Chromatography (TLC) for Quinoline Compounds.[1]Link

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.Link

  • ResearchGate. (2020). Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS.[5]Link

Sources

Safety Operating Guide

4-Chloro-2,3,8-trimethylquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-Chloro-2,3,8-trimethylquinoline (Substituted 4-chloroquinoline) represents a specific class of halogenated heteroaromatic compounds often utilized as intermediates in the synthesis of antimalarial drugs and bioactive agents.

The Directive: Treat this compound as a High-Hazard Halogenated Organic Waste . Due to the chlorine substituent at the 4-position and the lipophilic trimethyl scaffold, this compound exhibits significant persistence in aquatic environments and potential genotoxicity. Under no circumstances should this compound be disposed of via municipal drains or standard trash.

Immediate Action Required:

  • Segregate from non-halogenated solvents immediately.

  • Incinerate via a licensed hazardous waste facility capable of handling halogenated organics (to prevent dioxin formation during improper combustion).

  • Label clearly as "Toxic, Halogenated Organic Waste."

Hazard Characterization & Technical Rationale

To ensure scientific integrity, we must understand why specific disposal routes are chosen. The disposal protocol is dictated by the chemical's reactivity and toxicological profile.

Chemical Structure & Reactivity
  • Active Site: The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (

    
    ). This makes the compound reactive toward strong nucleophiles (amines, thiols, hydroxides).
    
  • Environmental Stability: The quinoline ring system, reinforced by three methyl groups, is resistant to rapid biodegradation. The halogenation classifies it as "Dangerous for the Environment" (GHS H411/H412).

  • Toxicity Profile: Like its structural analog 4-chloroquinoline (CAS 611-35-8), this compound is a skin/eye irritant and a suspected mutagen due to its ability to intercalate DNA or form reactive epoxides during metabolism [1, 2].

Quantitative Hazard Data
PropertyValue / ClassificationOperational Implication
Waste Stream Halogenated OrganicMust go to high-temp incineration (>1100°C) to prevent dioxin formation.
RCRA Status Not explicitly listed (P/U list)Classify by characteristic: D001 (if in flammable solvent) or Toxic (based on TCLP if applicable). Recommended: Treat as U163 analog.
Aquatic Toxicity Category 2 (Chronic)Zero Discharge Policy. All rinsates must be collected.
Incompatibility Strong Oxidizers, Strong AcidsRisk of exothermic reaction or evolution of toxic chloramines/NOx.

Waste Segregation & Decision Logic

Proper segregation is the first line of defense against laboratory accidents. The following decision tree outlines the logical flow for classifying this compound waste.

Waste_Segregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved BinSolid Container: SOLID TOXIC WASTE Label: 'Halogenated Heterocycle' Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Cl/Br/F NonHaloSolv Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolv No Halogens BinHalo Container: HALOGENATED WASTE (High BTU Incineration) HaloSolv->BinHalo BinNonHalo Container: HALOGENATED WASTE (Do NOT mix with Non-Halo stream) NonHaloSolv->BinNonHalo *CRITICAL: Presence of solute contaminates entire stream

Figure 1: Waste Segregation Logic Flow. Note that adding this compound to a non-halogenated solvent renders the entire mixture "Halogenated Waste" for disposal purposes.

Step-by-Step Disposal Procedures

Solid Waste (Pure Compound)
  • Containerization: Place the solid material in a screw-top high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion over time.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, 99%"

    • Hazards: Toxic, Irritant, Environmental Hazard.[1][2][3][4][5]

  • Secondary Containment: Place the jar into a clear polyethylene bag (double-bagging) to prevent contamination of the waste storage area.

Liquid Waste (Reaction Mixtures)

CRITICAL RULE: If this compound is dissolved in a non-halogenated solvent (e.g., Ethanol), the entire volume must be classified as Halogenated Waste .

  • Selection: Choose the "Halogenated Solvents" carboy (typically red safety cans or HDPE carboys).

  • pH Check: Ensure the waste solution is not extremely acidic. If the reaction involved strong acids, neutralize to pH 5-9 before adding to the organic solvent drum to prevent drum corrosion or gas evolution.

  • Log Entry: Record the approximate mass of the quinoline derivative added to the carboy on the waste log. This is essential for the disposal facility to optimize incineration parameters.

Contaminated Glassware & Consumables
  • Rinsing: Triple-rinse glassware with a minimal amount of Acetone or Dichloromethane.

  • Rinsate Disposal: Pour all rinsates into the Halogenated Waste container. Do not pour rinsates down the drain.

  • Solids (Gloves/Paper): Contaminated gloves and paper towels must be placed in the "Solid Hazardous Waste" bin, not the regular trash.

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent exposure and environmental release.[5][6][7]

Spill_Response Alert 1. ALERT & EVACUATE Notify personnel, secure area PPE 2. DON PPE Nitrile gloves (double), Goggles, Lab Coat, N95/Respirator Alert->PPE Contain 3. CONTAIN Dike with absorbent socks Prevent drain access PPE->Contain Absorb 4. ABSORB Use Vermiculite or Sand (Avoid combustible sawdust) Contain->Absorb Clean 5. CLEAN & DECON Scoop into HazWaste Bag Scrub area with soap/water Absorb->Clean Report 6. REPORT Contact EHS Clean->Report

Figure 2: Emergency Spill Response Workflow. Speed and containment are prioritized to prevent aquatic contamination.

Specific Neutralization: Unlike simple acids or bases, this compound does not require chemical neutralization during a spill. Physical removal via absorption is the safest method. Avoid using bleach (hypochlorite) on the spill, as it may react with the amine/quinoline nitrogen to form chloramines [3].

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Quinoline and its derivatives - Registration Dossier.[8][9] Retrieved from [Link]

  • American Chemical Society (1995). Guide for Chemical Spill Response - Laboratory Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.